molecular formula C15H14N4O3S2 B2505166 4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide CAS No. 688793-23-9

4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide

Cat. No. B2505166
CAS RN: 688793-23-9
M. Wt: 362.42
InChI Key: ZIAXYLDLWONNKG-UHFFFAOYSA-N
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Description

The compound "4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties. Sulfonamides are characterized by the presence of a sulfonamide group attached to an aromatic ring, which can be further modified to enhance specific biological activities .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfanilamide with various reagents to introduce different substituents on the aromatic ring or the sulfonamide nitrogen. For instance, in one study, sulfanilamide was reacted with 2-bromopropionyl bromide in the presence of pyridine to form bromo-substituted sulfonamide intermediates, which were then treated with secondary amines to obtain novel derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed to synthesize such complex sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For example, the presence of a 4-pyrimidinyl group in sulfonamide compounds has been shown to be effective in inhibiting carbonic anhydrase isozymes, which are enzymes implicated in various physiological processes . The molecular structure, including the presence of heteroatoms and the size of the rings, can also affect the compound's antimicrobial activities . The polymorphism observed in some sulfonamide derivatives, as seen with 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, indicates that different crystalline forms can exist, which may have implications for the compound's stability and bioavailability .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including benzylation and nitrosation, as demonstrated by the synthesis of different polymorphs of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one . These reactions can modify the electronic and steric properties of the molecule, potentially altering its biological activity. The introduction of substituents such as fluorine, hydroxy, methoxy, or trimethoxy groups can further tailor the compound's reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, crystallinity, and photoluminescence, are characterized using various analytical techniques, including NMR, LC-MS-MS, UV-Vis, FTIR, and elemental analysis . These properties are crucial for understanding the compound's behavior in biological systems and can influence its therapeutic efficacy and safety profile. The polymorphism of certain sulfonamide derivatives suggests that they may exhibit different physical properties depending on the crystalline form, which could affect their pharmacokinetic and pharmacodynamic characteristics .

Scientific Research Applications

Antimicrobial Activity

  • Compounds related to 4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide have shown significant antimicrobial activity. These compounds have been tested against various bacteria and fungi, demonstrating promising results in inhibiting microbial growth (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Properties

  • A series of benzenesulfonamides, including derivatives similar to the compound , have been evaluated for anticancer activity against human tumor breast cell lines. These compounds exhibited promising anticancer properties with varying levels of effectiveness (Ghorab, El-Gazzar, & Alsaid, 2014).

Enzyme Inhibition for Therapeutic Applications

  • Derivatives of the compound have been found to strongly inhibit carbonic anhydrase isozymes. This inhibition is important for treating conditions like glaucoma by reducing intraocular pressure. These findings indicate potential therapeutic applications in ophthalmology (Casini et al., 2002).

Synthesis and Structural Studies

  • The synthesis and structural characterization of compounds related to this compound have been extensively studied. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Khashi, Davoodnia, & Chamani, 2014).

Antitumor Activity and Cell Cycle Arrest

  • Some derivatives of the compound have shown to cause cell cycle arrest and induce apoptosis in cancer cells, highlighting their potential as antitumor agents. This activity was observed in studies focusing on different cancer cell lines, demonstrating the broad applicability of these compounds in cancer research (Fares et al., 2014).

Molecular and Supramolecular Structure Studies

  • Investigations into the molecular and supramolecular structures of benzenesulfonamide derivatives have provided insights into their potential as ligands for metal coordination. This research is valuable for developing new materials and understanding the interaction of these compounds at the molecular level (Jacobs, Chan, & O'Connor, 2013).

Helicobacter pylori Inhibition

  • Studies on the inhibition of the alpha-carbonic anhydrase from Helicobacter pylori using sulfonamide derivatives suggest the potential for developing new treatments against this gastric pathogen. This research opens up possibilities for addressing drug-resistant strains of H. pylori (Nishimori et al., 2006).

Future Directions

The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . This compound, being a derivative of pyrido[2,3-d]pyrimidin, can be a part of this research direction .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromoethylbenzenesulfonamide with 4-amino-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-3-one in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromoethylbenzenesulfonamide", "4-amino-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-3-one", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: 4-bromoethylbenzenesulfonamide is reacted with a base in a suitable solvent to form the corresponding 4-bromoethylbenzenesulfonate intermediate.", "Step 2: The 4-bromoethylbenzenesulfonate intermediate is then reacted with 4-amino-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-3-one in the presence of a base to form the desired product, 4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide.", "Step 3: The product is purified by standard techniques such as column chromatography or recrystallization." ] }

CAS RN

688793-23-9

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.42

IUPAC Name

4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C15H14N4O3S2/c16-24(21,22)11-5-3-10(4-6-11)7-9-19-14(20)12-2-1-8-17-13(12)18-15(19)23/h1-6,8H,7,9H2,(H2,16,21,22)(H,17,18,23)

InChI Key

ZIAXYLDLWONNKG-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC(=S)N(C2=O)CCC3=CC=C(C=C3)S(=O)(=O)N)N=C1

solubility

not available

Origin of Product

United States

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